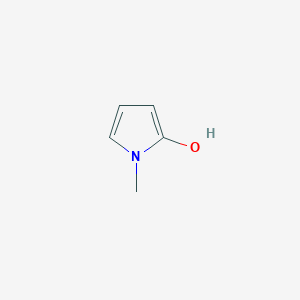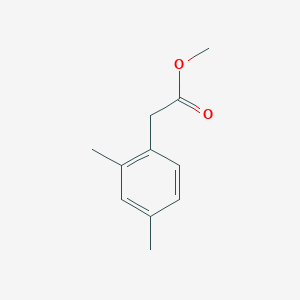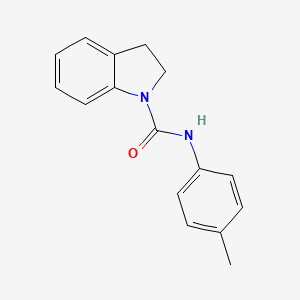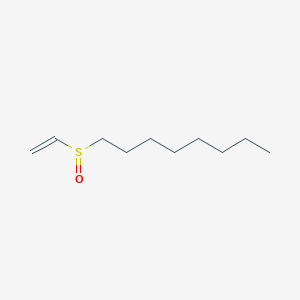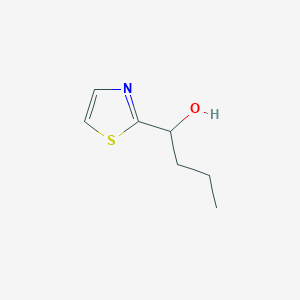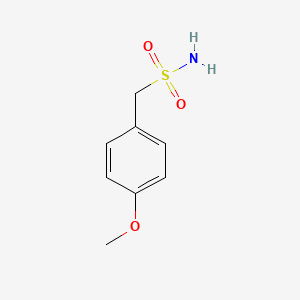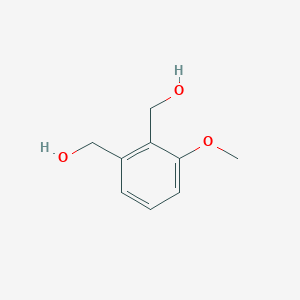
(3-甲氧基-1,2-苯撑)二甲醇
描述
“(3-Methoxy-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C9H12O3 . It is used in various chemical reactions and laboratory applications .
Molecular Structure Analysis
The molecular structure of “(3-Methoxy-1,2-phenylene)dimethanol” is represented by the formula C9H12O3 . The exact structure is not provided in the search results.科学研究应用
光伏和光物理性质
对具有给电子和受电子性质的 π 共轭聚合物的研究,例如聚[2-甲氧基-5-(3,7-二甲基辛氧基)-1,4-苯撑亚乙烯基] (MDMO-PPV) 和聚[氧杂-1,4-苯撑-(1-氰基-1,2-亚乙烯基)-(2-甲氧基-5-(3,7-二甲基辛氧基)-1,4-苯撑)-1,2-(2-氰基亚乙烯基)-1,4-苯撑] (PCNEPV) 的共混物,展示了它们在聚合物光伏器件中的潜力。光激发后这些材料界面处发光激基复合物的形成及其在电场下解离为电荷载流子支撑了这种材料组合的光伏效应。这种机制对于提高光伏性能至关重要,尽管它也引入了场增强三重态形成的量子产率,这被认为是光伏效率的损失机制 (Offermans 等人,2005; Mandoc 等人,2007)。
合成和光学性质
通过缩聚反应合成可溶性二烷氧基取代聚(苯撑亚烯基)展示了 (3-甲氧基-1,2-苯撑)二甲醇衍生物在制备明确共轭聚合物方面的多功能性。由于在常见溶剂中完全可溶、分子量高和全反式结构,这些聚合物表现出理想的光学性质,适用于发光、非线性光学和光电器件。与其他苯基取代的 PPV 衍生物共混的能力增强了它们在各种应用中的实用性 (Pfeiffer & Hörhold, 1999)。
稳定性和降解机制
了解共轭聚合物/富勒烯太阳能电池的稳定性和光降解机制,包括基于 MDMO-PPV 的太阳能电池,对于提高这些器件的耐久性至关重要。研究表明,聚合物组分往往比富勒烯降解得更快,但由于快速电子转移到富勒烯,聚合物在与富勒烯的复合材料中的稳定性得到增强,从而减轻了降解过程 (Neugebauer 等人,2000)。
聚合物形态和器件优化
对用于全聚合物太阳能电池的功能性聚合物共混物(例如 MDMO-PPV/PCNEPV)的形态的研究强调了热处理对光伏性能的影响。热处理改变了活性层的形态,提高了器件效率。使用透射电子显微镜等技术研究共混物形态可以深入了解富氮域的分布,这对于了解活性层的结构及其对器件性能的影响至关重要 (Loos 等人,2005)。
属性
IUPAC Name |
[2-(hydroxymethyl)-3-methoxyphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,10-11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZCTHYCDFIHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565039 | |
| Record name | (3-Methoxy-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-1,2-phenylene)dimethanol | |
CAS RN |
90047-52-2 | |
| Record name | (3-Methoxy-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


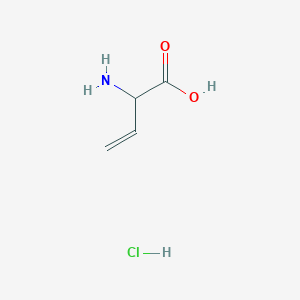

![Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3058477.png)
![1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B3058478.png)


